5-Methoxy-2,4-dimethylpyrimidine
Overview
Description
5-Methoxy-2,4-dimethylpyrimidine is a chemical compound with the molecular formula C7H10N2O . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Methoxy-2,4-dimethylpyrimidine involves a pyrimidine ring, which is a heterocyclic aromatic ring similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Scientific Research Applications
Antiviral Compound Synthesis
5-Methoxy-2,4-dimethylpyrimidine: plays a crucial role in the synthesis of condensed pyrimidines, which are structural analogs of antiviral compounds . The Dimroth rearrangement process, which involves the isomerization of heterocycles, is a key step in creating these compounds. This rearrangement is catalyzed by acids and bases and is influenced by factors such as the degree of aza-substitution, pH, and the presence of electron-withdrawing groups .
Biochemical Research
In biochemistry, 5-Methoxy-2,4-dimethylpyrimidine is used as a building block for creating pharmacological inhibitors of protein kinases . These inhibitors are essential for developing new treatments for diseases where protein kinases play a regulatory role. The compound’s ability to bind with DNA and proteins through molecular docking makes it a valuable tool for studying biochemical interactions .
Pharmaceutical Intermediates
The compound serves as an intermediate in the pharmaceutical industry, particularly in the synthesis of sleep disorder agents . Its physicochemical properties, such as high GI absorption and BBB permeability, make it an ideal candidate for creating drugs that require systemic and central nervous system effects .
Chemical Synthesis
5-Methoxy-2,4-dimethylpyrimidine: is utilized in chemical synthesis as a precursor for various downstream synthetic routes . Its reactivity allows for the creation of diverse chemical structures, which can be used in further synthetic applications.
Materials Science
In materials science, this compound is investigated for its potential use in creating new classes of dyes with desired properties for science and engineering applications involving light . The effect of substitution on spectral properties is a key area of study, which can lead to advancements in electronics and medical diagnostics.
Analytical Chemistry
The compound is also significant in analytical chemistry, where it is used to study the spectroscopic behavior of new dyes in various environments . Understanding the solvatochromic behavior and charge transfer in molecules is crucial for the targeted search for new, practically important dyes.
properties
IUPAC Name |
5-methoxy-2,4-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(10-3)4-8-6(2)9-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFYZTADXFSUPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736779 | |
Record name | 5-Methoxy-2,4-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2,4-dimethylpyrimidine | |
CAS RN |
1369766-72-2 | |
Record name | 5-Methoxy-2,4-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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